molecular formula C8H9ClF2N2O B11809680 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde

5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B11809680
M. Wt: 222.62 g/mol
InChI Key: IJCJPSHVQVCGOR-UHFFFAOYSA-N
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Description

5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde (CAS: 1342349-20-5) is a fluorinated pyrazole derivative with a molecular formula of C₈H₉ClF₂N₂O. It features a pyrazole core substituted at the N1 position with an isopropyl group, a chloro atom at C5, a difluoromethyl group at C3, and a carbaldehyde moiety at C2. Its structural complexity and fluorine substitutions make it a candidate for studies on reactivity, crystallography, and biological activity.

Properties

Molecular Formula

C8H9ClF2N2O

Molecular Weight

222.62 g/mol

IUPAC Name

5-chloro-3-(difluoromethyl)-1-propan-2-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C8H9ClF2N2O/c1-4(2)13-7(9)5(3-14)6(12-13)8(10)11/h3-4,8H,1-2H3

InChI Key

IJCJPSHVQVCGOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C(=N1)C(F)F)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde typically involves cyclocondensation reactions. For example, the preparation of 3-substituted 5-hydroxy-5-trifluoro [chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles demonstrates the versatility of pyrazole chemistry. Another method includes the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide through the reaction with acid chloride and 2,3-diaminopyridine.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents has streamlined the synthesis process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various functionalization reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include acid chlorides, 2,3-diaminopyridine, and difluoromethylation reagents. Reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Major Products Formed

Scientific Research Applications

5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antifungal activities.

    Industry: Utilized in the production of various pyrazole-based compounds with diverse applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH), leading to disruption of fungal cell metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural diversity and applications. Below is a detailed comparison of 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde with structurally related compounds:

Substituent Variations at the N1 Position

  • Target Compound : The N1 position is substituted with an isopropyl group (–CH(CH₃)₂), contributing to steric bulk and lipophilicity.
  • 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: Not specified): Features a methyl group (–CH₃) at N1, reducing steric hindrance compared to isopropyl. This compound has a trifluoromethyl (–CF₃) group at C3, enhancing electron-withdrawing effects .
  • 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde (CAS: 176387-54-5): Substituted with a phenyl group (–C₆H₅) at N1, increasing aromaticity and molecular weight (C₁₃H₁₃ClN₂O) .

Substituent Variations at the C3 Position

  • Target Compound : A difluoromethyl (–CHF₂) group at C3 provides moderate electron-withdrawing effects and polarity.
  • 5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde (CAS: 350997-70-5): Substituted with a methyl group (–CH₃) at C3, reducing electronegativity and altering metabolic stability .
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (CAS: Not specified): Contains a trifluoromethyl (–CF₃) group at C3 and a sulfanyl (–S–) linkage, which may enhance antifungal activity due to increased electrophilicity .

Carbaldehyde Functionality at C4

The carbaldehyde group (–CHO) at C4 is conserved across all compared compounds, serving as a reactive site for further derivatization (e.g., condensation reactions to form hydrazones or Schiff bases) .

Structural and Functional Analysis

Crystallographic and Conformational Insights

  • The target compound’s isopropyl group likely induces distinct crystal packing compared to smaller N1 substituents (e.g., methyl). For example, halogen substitutions (Cl vs. Br) in related pyrazolines cause minor lattice adjustments while maintaining isostructural frameworks .
  • Pyrazole derivatives with trifluoromethyl groups exhibit planar conformations, whereas bulkier groups (e.g., isopropyl) may introduce torsional strain .

Biological Activity

5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has attracted attention in medicinal chemistry and agrochemicals due to its unique structural features. This compound, with the molecular formula C8_8H9_9ClF2_2N2_2O and a molecular weight of approximately 210.57 g/mol, exhibits a range of biological activities, making it a subject of various research studies.

Chemical Structure and Properties

The compound is characterized by:

  • Chloro Group : Enhances biological activity and solubility.
  • Difluoromethyl Group : Contributes to lipophilicity and potential interaction with biological targets.
  • Isopropyl Substituent : Influences the steric properties and biological interactions.

Biological Activities

Research indicates that pyrazole derivatives, including 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde, exhibit diverse biological activities:

  • Antitumor Activity :
    • Pyrazoles have been studied for their potential as anticancer agents. They can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR, demonstrating significant cytotoxic effects in various cancer cell lines .
  • Antimicrobial Properties :
    • The compound has shown promising antifungal activity against several phytopathogenic fungi, with some derivatives outperforming established antifungal agents like boscalid . For instance, specific pyrazole carboxamide derivatives demonstrated effective inhibition of fungal mycelial growth in vitro.
  • Anti-inflammatory Effects :
    • Certain pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This suggests potential applications in treating inflammatory diseases.
  • Antioxidant Activity :
    • Some studies have highlighted the antioxidant capabilities of pyrazoles, which can mitigate oxidative stress in biological systems .

Case Studies

  • Antitumor Efficacy :
    A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity against resistant cancer cells .
  • Antifungal Activity :
    In a comparative study, several synthesized pyrazole carboxamides were tested against seven different phytopathogenic fungi. The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide showed superior antifungal activity compared to traditional fungicides .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde contributes to its distinct biological activity. The following table summarizes its comparison with similar compounds:

Compound NameCAS NumberSimilarityUnique Features
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde660845-30-70.89Methyl instead of isopropyl group
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid176969-34-90.82Carboxylic acid functional group
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid113100-53-10.80Contains trifluoromethyl group

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